1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide
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Description
1-(4-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, commonly referred to as CPMS, is a synthetic organic compound with a wide range of applications in the pharmaceutical industry. CPMS has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatories, and anti-cancer agents. CPMS has also been used as a reagent in the synthesis of other compounds, such as polymers, dyes, and surfactants. In addition, CPMS has been studied for its possible use as a drug delivery system.
Scientific Research Applications
Catalytic Protodeboronation
Overview:1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide: has been utilized in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has demonstrated its potential.
Key Points:- Anti-Markovnikov Hydromethylation : By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Biochemical Research
Overview: The compound (4-chlorophenyl)(thiophen-3-yl)methanone (CAS 896618-56-7) is closely related to our target compound. It is used in proteomics research.
Key Points:Organic Synthesis
Overview: Another related compound, 1-(4-chlorophenyl)ethylamine, finds applications in organic synthesis.
Key Points:properties
IUPAC Name |
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBGJAENCSMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
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